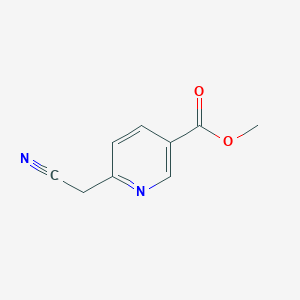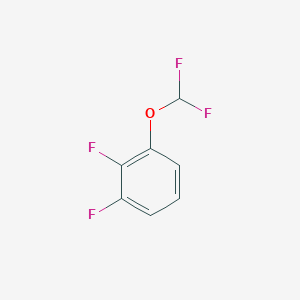
1-(Difluoromethoxy)-2,3-difluorobenzene
Übersicht
Beschreibung
The compound “1-(Difluoromethoxy)-2,3-difluorobenzene” belongs to a class of compounds known as fluorinated structural motifs . These motifs are often used in medicinal chemistry and drug discovery processes to alter the properties of a parent compound .
Synthesis Analysis
The synthesis of similar compounds, such as trifluoromethoxy and difluoromethoxy groups, has been achieved through visible-light photoredox catalysis . This process involves the use of a redox-active catalyst and exposure to light .
Molecular Structure Analysis
While specific structural information for “this compound” is not available, similar compounds often exhibit unique physicochemical characteristics due to their fluorinated structural motifs .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of a redox-active catalyst such as Ru (bpy) in MeCN under irradiation with violet LED light .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often influenced by the incorporation of fluorinated functional groups . These groups can increase metabolic stability, enhance cellular membrane permeability, and improve pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Industrial Applications
1-(Difluoromethoxy)-2,3-difluorobenzene and related compounds have been a topic of study due to their utility as intermediates in the synthesis of agricultural and pharmaceutical chemicals. For instance, R. Moore (2003) developed a method for preparing high-purity 1-chloro-2,6-difluorobenzene, a closely related compound, which is useful in the production of active ingredients for these industries (Moore, 2003).
Biodegradation of Difluorobenzenes
Difluorobenzenes, like this compound, are significant due to their use in various industrial processes. A study by I. Moreira et al. (2009) explored the biodegradation of these compounds, revealing the ability of the microbial strain Labrys portucalensis to degrade certain difluorobenzenes, indicating potential environmental applications in the degradation of industrial pollutants (Moreira et al., 2009).
Organometallic Chemistry and Catalysis
The use of partially fluorinated benzenes in organometallic chemistry has been extensively studied. S. Pike et al. (2017) discussed how fluorobenzenes like 1,2-difluorobenzene serve as versatile solvents for conducting organometallic chemistry and catalysis due to their reduced ability to donate π-electron density, making them useful in transition-metal-based catalysis (Pike, Crimmin, & Chaplin, 2017).
Molecular Geometry and Spectroscopy
The study of difluorobenzenes extends into understanding their molecular geometry and properties through spectroscopy. G. Otter et al. (1973) explored the NMR spectra of 1,3-difluorobenzene, contributing to the understanding of molecular geometry and anisotropy in such compounds (Otter, Gerritsen, & Maclean, 1973).
Wirkmechanismus
Mode of Action
It is likely that the compound interacts with its targets in a way that induces changes in cellular processes, but specific details are currently lacking .
Biochemical Pathways
The compound may influence various pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Difluoromethoxy)-2,3-difluorobenzene. Specific details about how such factors impact this compound are currently lacking .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-(Difluoromethoxy)-2,3-difluorobenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between this compound and cytochrome P450 enzymes leads to the formation of reactive intermediates that can further participate in various biochemical pathways . Additionally, this compound has been observed to interact with proteins involved in cellular signaling pathways, potentially influencing their activity and downstream effects.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key proteins in this pathway, this compound can alter gene expression and cellular metabolism . Furthermore, studies have indicated that this compound can affect cellular proliferation and apoptosis, highlighting its potential impact on cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific enzyme active sites, leading to either inhibition or activation of enzymatic activity. For instance, the interaction of this compound with cytochrome P450 enzymes results in the formation of enzyme-substrate complexes that can undergo oxidation reactions . Additionally, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound exhibits moderate stability under standard laboratory conditions, with degradation observed over extended periods . In in vitro studies, the effects of this compound on cellular processes have been shown to vary over time, with initial exposure leading to acute changes in cell signaling and metabolism, followed by adaptive responses that mitigate these effects . In in vivo studies, long-term exposure to this compound has been associated with alterations in tissue function and homeostasis.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound has been shown to modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and disruptions in metabolic processes . These findings underscore the importance of careful dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can participate in further biochemical reactions . The metabolic fate of this compound also involves conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate excretion . The involvement of this compound in these pathways highlights its potential impact on metabolic flux and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with organic anion transporters, which facilitate its uptake and distribution across cellular membranes . Additionally, binding proteins in the cytoplasm and nucleus can influence the localization and accumulation of this compound, thereby affecting its bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. This compound has been observed to localize primarily in the cytoplasm, with significant accumulation in the endoplasmic reticulum and mitochondria . The presence of targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, where it can exert its biochemical effects . Understanding the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(difluoromethoxy)-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVJUCPCSFMODD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



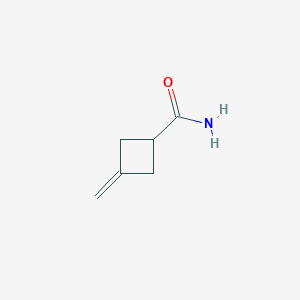
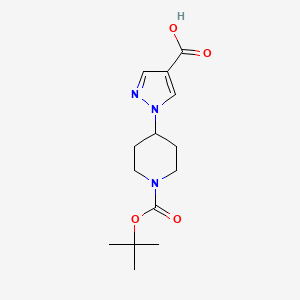
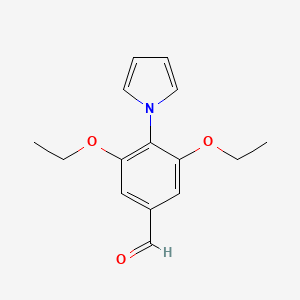
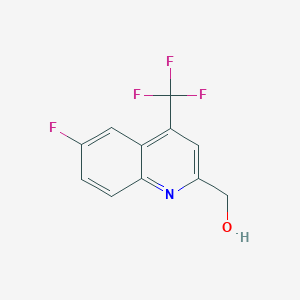

![6-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1395934.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1395936.png)
![6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1395937.png)
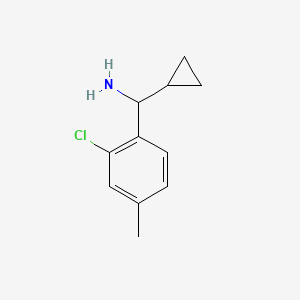
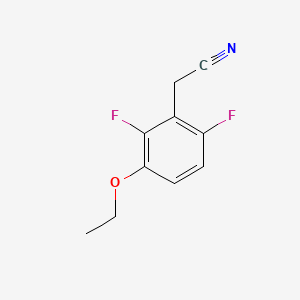
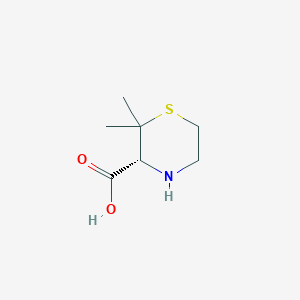
![7'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395942.png)
![Imidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B1395944.png)
